molecular formula C9H8N4O2S B1411724 2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 2090315-87-8

2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No.: B1411724
CAS No.: 2090315-87-8
M. Wt: 236.25 g/mol
InChI Key: BMLTYSCHHUEBOE-UHFFFAOYSA-N
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Description

The compound 2-(2H-Tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid features a cyclopenta[b]thiophene core fused with a tetrazole ring and a carboxylic acid group. Its molecular formula is C₁₀H₁₀N₄O₂S, with a molecular weight of 262.28 g/mol . The tetrazole moiety enhances metabolic stability and bioavailability compared to carboxylic acid derivatives, making it valuable in medicinal chemistry for targeting enzymes or receptors requiring acidic pharmacophores .

Properties

IUPAC Name

2-(tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c14-9(15)7-5-2-1-3-6(5)16-8(7)13-11-4-10-12-13/h4H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLTYSCHHUEBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)O)N3N=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids. This suggests that the compound may interact with biological targets in a similar manner to carboxylic acids.

Result of Action

Given the wide range of biological activities associated with tetrazoles, it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

It is known that tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry. This suggests that the compound may exhibit resistance to biological degradation, which could potentially be influenced by environmental factors.

Biochemical Analysis

Biochemical Properties

2-(2H-Tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The tetrazole ring in this compound can act as a bioisostere for carboxylic acids, allowing it to participate in receptor-ligand interactions and enzyme binding . This compound has been shown to interact with enzymes such as cyclooxygenase, where it can inhibit the enzyme’s activity, leading to anti-inflammatory effects .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, it can inhibit the activity of cyclooxygenase, leading to reduced production of pro-inflammatory mediators . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The tetrazole ring can form hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . This compound can also modulate gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, it may lead to adverse effects, such as liver toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . The compound’s tetrazole ring can also undergo glucuronidation, a common metabolic pathway for carboxylic acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, affecting its localization and bioavailability .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments .

Biological Activity

2-(2H-Tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is a novel heterocyclic compound that combines a tetrazole ring with a cyclopentathiophene structure. Its unique molecular formula, C₉H₈N₄O₂S, and molecular weight of approximately 236.25 g/mol suggest potential for diverse biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

The compound features a carboxylic acid functional group, which enhances its chemical reactivity and potential biological interactions. The presence of both the tetrazole and thiophene moieties is significant as these structures are known to exhibit various pharmacological effects.

Property Value
Molecular FormulaC₉H₈N₄O₂S
Molecular Weight236.25 g/mol
CAS Number2090315-87-8

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. Key methods include:

  • Formation of the Tetrazole Ring : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Cyclization : The cyclopentathiophene structure is formed via cyclization reactions that may involve various coupling agents.
  • Carboxylation : The final step includes introducing the carboxylic acid group through standard carboxylation techniques.

Biological Activity

Research indicates that compounds containing tetrazole and thiophene moieties exhibit notable biological activities such as:

  • Antimicrobial Activity : Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in treating infections.
  • Analgesic Effects : Derivatives of thiophene-based compounds have demonstrated significant analgesic activity in animal models, indicating their potential as pain relief agents .

Case Study: Analgesic Activity Evaluation

A study evaluated the analgesic activity of derivatives related to thiophene compounds using the "hot plate" method on mice. Results indicated that certain derivatives exhibited analgesic effects surpassing those of standard drugs like metamizole, with efficacy rates ranging from 73% to 87% .

Pharmacological Studies

Recent pharmacological studies have highlighted the potential of this compound in various therapeutic areas:

  • Angiotensin II Receptor Antagonism : A related study synthesized ester derivatives based on tetrazole structures that showed promise as angiotensin II receptor blockers, effectively lowering blood pressure in test subjects .
  • Cytotoxicity Evaluation : In vitro studies assessed the cytotoxicity of related compounds against cancer cell lines (e.g., MCF-7, HCT-116). The IC50 values indicated varying degrees of efficacy, with some compounds showing lower IC50 values than standard chemotherapeutics like doxorubicin .
Compound No. IC50 (Mean ± SD) (µM)
10a60.6 ± 0.45
10b19.4 ± 0.22
Doxorubicin40.0 ± 3.9

Scientific Research Applications

Overview

2-(2H-Tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid (CAS No. 2090315-87-8) is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

The compound's tetrazole group is of significant interest in medicinal chemistry due to its bioactive properties. Tetrazoles are known for their ability to mimic carboxylic acids and can serve as bioisosteres in drug design. Research indicates that compounds containing tetrazole rings exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of tetrazole derivatives that showed promising activity against specific cancer cell lines. The incorporation of the cyclopentathiophene moiety into these compounds could enhance their biological activity through improved binding affinity to target proteins.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it useful for synthesizing more complex molecules.

Synthetic Routes:
The synthesis typically involves:

  • Formation of the tetrazole ring through cyclization reactions.
  • Introduction of functional groups via nucleophilic substitution or electrophilic addition.

This versatility is beneficial for developing new materials and pharmaceuticals.

Materials Science

In materials science, this compound can be utilized in creating advanced polymers and high-energy materials. Its unique structural features may contribute to enhanced thermal stability and mechanical properties.

Application Example:
Research has shown that incorporating tetrazole-containing compounds into polymer matrices can improve their thermal and mechanical properties, making them suitable for applications in aerospace and automotive industries.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid derivatives. Key structural analogues and their properties are summarized below:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
2-(2H-Tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid Tetrazole C₁₀H₁₀N₄O₂S 262.28 Enhanced metabolic stability; potential enzyme inhibition
2-[(2-Hydroxy-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester Schiff base (hydroxy-benzylidene-amino) C₁₇H₁₅NO₃S 313.37 Crystallizes in ethanol (m.p. 135–137°C); used in coordination chemistry studies
2-(2-Chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Chloroacetamido C₁₀H₁₂ClN₃O₂S 289.74 Intermediate for falcipain-2 inhibitors (antimalarial research)
2-{[(2-Methylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid Methylcyclopropyl carbonyl C₁₄H₁₇NO₃S 291.36 Commercial availability for research (Santa Cruz Biotechnology)
2-(3-Phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester Thioureido (phenyl) C₁₈H₁₉N₃O₂S₂ 397.49 Antifungal and antibacterial activities
2-(3-Methylbutanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid 3-Methylbutanamido C₁₃H₁₇NO₃S 279.35 Discontinued due to synthesis/stability challenges

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., target compound) exhibit lower solubility in organic solvents compared to esterified analogues (e.g., ethyl ester in ), which have improved lipophilicity .
  • Thermal Stability : Methyl and ethyl esters (e.g., ) show higher melting points (169–171°C) than free acids, likely due to crystalline packing enhancements .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2H-tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid?

  • Methodology : The compound can be synthesized via hydrolysis of its ethyl ester precursor under basic conditions. For example, similar cyclopenta[b]thiophene derivatives are synthesized by refluxing ethyl esters with aqueous NaOH, followed by acidification to yield the carboxylic acid . Key steps include:

  • Ester hydrolysis : Use of 2 M NaOH at 80°C for 4 hours.
  • Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity.
    • Validation : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).

Q. How is this compound characterized spectroscopically?

  • Key Techniques :

  • 1H/13C-NMR : Assign signals using DMSO-d6 as solvent. For example, the cyclopentane CH2 protons resonate at δ 2.25–2.80 ppm, while the tetrazole NH appears as a broad singlet near δ 12.10 ppm .
  • FTIR : Confirm carboxylic acid (COOH) stretching at 2500–3300 cm⁻¹ and tetrazole C=N at 1600–1650 cm⁻¹.
  • HRMS : Use ESI+ mode to validate the exact mass (e.g., calculated [M+H]+: 279.0652) .

Q. What safety protocols are essential during handling?

  • Precautions :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can discrepancies in NMR data for cyclopenta[b]thiophene derivatives be resolved?

  • Analysis : Discrepancies in CH2 proton splitting (e.g., δ 2.25–2.80 ppm) may arise from conformational flexibility in the cyclopentane ring. Use variable-temperature NMR (VT-NMR) to observe dynamic effects or employ 2D COSY/NOESY to confirm coupling patterns .
  • Case Study : In a related compound ( ), quintet and quartet splitting at δ 2.25 and 2.80 ppm were attributed to J-coupling constants of 7.5 Hz, resolved via 1H-1H COSY .

Q. What strategies optimize the cyclization step during synthesis?

  • Approach :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate ring closure.
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature Control : Reflux in ethanol (80°C, 1 hour) ensures complete cyclization while minimizing side reactions .
    • Validation : Monitor reaction efficiency via LC-MS; target intermediate [M+H]+ at m/z 211.28 for ethyl ester precursors .

Q. How does the tetrazole moiety influence biological activity in related compounds?

  • Structure-Activity Relationship (SAR) :

  • The tetrazole ring enhances hydrogen-bonding capacity, critical for binding to viral polymerase active sites (e.g., influenza virus targets in ).
  • Experimental Design : Compare IC50 values of tetrazole-containing analogs vs. carboxylate derivatives in enzyme inhibition assays. For example, replace the tetrazole with a carboxylic acid group and measure changes in binding affinity .
    • Computational Support : Perform docking studies (AutoDock Vina) to visualize interactions between the tetrazole and conserved residues (e.g., Arg152 in influenza PA subunit) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid
Reactant of Route 2
2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid

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